molecular formula C10H12ClNO2 B13680299 N-Hydroxy-4-propoxybenzimidoyl Chloride

N-Hydroxy-4-propoxybenzimidoyl Chloride

Cat. No.: B13680299
M. Wt: 213.66 g/mol
InChI Key: SNSGLYKLYKTXJF-UHFFFAOYSA-N
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Description

N-Hydroxy-4-propoxybenzimidoyl Chloride is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic compounds that have shown significant biological and pharmacological activities. This compound is characterized by the presence of a hydroxy group, a propoxy group, and a benzimidoyl chloride moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-4-propoxybenzimidoyl Chloride typically involves the reaction of 4-propoxybenzimidazole with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then treated with thionyl chloride to introduce the chloride group, yielding this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-4-propoxybenzimidoyl Chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Hydroxy-4-propoxybenzimidoyl Chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and antiviral activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes

Mechanism of Action

The mechanism of action of N-Hydroxy-4-propoxybenzimidoyl Chloride involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The benzimidoyl chloride moiety can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. These interactions disrupt normal cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Hydroxy-4-propoxybenzimidoyl Chloride is unique due to the presence of the propoxy group, which can influence its solubility and reactivity. The chloride group also provides a site for further functionalization, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

N-hydroxy-4-propoxybenzenecarboximidoyl chloride

InChI

InChI=1S/C10H12ClNO2/c1-2-7-14-9-5-3-8(4-6-9)10(11)12-13/h3-6,13H,2,7H2,1H3

InChI Key

SNSGLYKLYKTXJF-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=NO)Cl

Origin of Product

United States

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